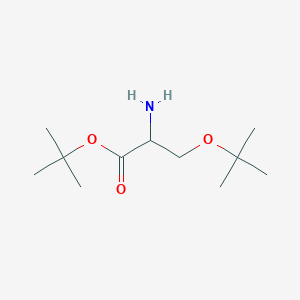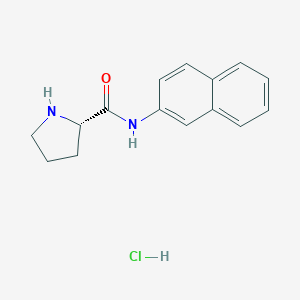
Hydron;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen chloride (HCl) is a diatomic molecule consisting of a hydrogen atom and a chlorine atom connected by a polar covalent bond. At room temperature, it is a colorless gas with a pungent odor. When dissolved in water, it forms hydrochloric acid, a strong acid widely used in various industries .
Vorbereitungsmethoden
Hydrogen chloride can be prepared through several methods:
- Hydrogen gas reacts with chlorine gas at temperatures above 250°C to form hydrogen chloride gas:
Direct Combination of Elements: H2+Cl2→2HCl
Sodium chloride reacts with concentrated sulfuric acid to produce hydrogen chloride gas:Reaction with Sulfuric Acid: NaCl+H2SO4→NaHSO4+HCl
Byproduct of Chlorination: Hydrogen chloride is also produced as a byproduct during the chlorination of organic compounds.
Analyse Chemischer Reaktionen
Hydrogen chloride undergoes various chemical reactions:
Acid-Base Reactions: As a strong acid, it reacts with bases to form salts and water.
Substitution Reactions: It reacts with metals and their oxides, hydroxides, and carbonates to produce chlorides.
Oxidation-Reduction Reactions: Hydrogen chloride can be oxidized to chlorine gas under certain conditions.
Wissenschaftliche Forschungsanwendungen
Hydrogen chloride has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various chemical compounds.
Biology: Utilized in the preparation of biological samples and in pH control.
Medicine: Employed in the production of pharmaceuticals and as a disinfectant.
Industry: Used in the production of plastics, rubber, and other materials
Wirkmechanismus
The effects of hydrogen chloride are primarily due to its strong acidic properties. It dissociates in water to form hydronium ions and chloride ions, which can cause irritation and damage to tissues upon contact. The compound’s mechanism of action involves the disruption of cellular structures and functions due to its acidity .
Vergleich Mit ähnlichen Verbindungen
Hydrogen chloride is part of the hydrogen halide family, which includes:
- Hydrogen fluoride (HF)
- Hydrogen bromide (HBr)
- Hydrogen iodide (HI)
- Hydrogen astatide (HAt)
Compared to these compounds, hydrogen chloride is unique due to its widespread industrial use and its role in forming hydrochloric acid, a crucial reagent in many chemical processes .
Eigenschaften
CAS-Nummer |
201008-72-2 |
|---|---|
Molekularformel |
C21H25Cl3N2O4 |
Molekulargewicht |
475.8 g/mol |
IUPAC-Name |
benzyl (2S)-2-amino-6-[(2,4-dichlorophenyl)methoxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C21H24Cl2N2O4.ClH/c22-17-10-9-16(18(23)12-17)14-29-21(27)25-11-5-4-8-19(24)20(26)28-13-15-6-2-1-3-7-15;/h1-3,6-7,9-10,12,19H,4-5,8,11,13-14,24H2,(H,25,27);1H/t19-;/m0./s1 |
InChI-Schlüssel |
OFVFFFSCHWEDRO-FYZYNONXSA-N |
Verunreinigungen |
Hydrochloric acid ... contains mainly volatile impurities such as chlorinated hydrocarbons. ... the impurities may be removed from the acid by stripping. Stripping with an inert gas stream, which results in lower energy consumption, is possible, although in most cases heating of the gas is preferable for environmental reasons. Inorganic impurities, in particular iron, are removed by ion exchange. Max limits as 0.003% ammonia; 0.000001% as 0.0001% free chlorine; 0.0001% heavy metals; 0.00002% iron; 0.0001% sulfate; and 0.0001% sulfite. |
SMILES |
[H+].[Cl-] |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=C(C=C(C=C2)Cl)Cl)N.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=C(C=C(C=C2)Cl)Cl)N.Cl |
Siedepunkt |
123 °F at 760 mm Hg (USCG, 1999) -121 °F at 760 mm Hg (A constant boiling azeotrope with water containing 20.22% hydrogen chloride boils at 227° F.) (EPA, 1998) -121 °F at 760 mm Hg (NIOSH, 2016) -85.05 °C at 760 mm Hg -85.1 °C -121°F |
Color/Form |
Colorless gas |
Dichte |
1.05 at 59 °F for 10.17% weight/weight solution (EPA, 1998) 1.639 g/L Density (gas): 1.00045 g/l 1.27(relative gas density) |
melting_point |
-174.6 °F (Melting point is -13.7° F for a 39.17% weight/weight solution.) (EPA, 1998) -174 °F (NIOSH, 2016) -114.22 °C -114.2 °C -174°F |
Key on ui other cas no. |
7647-01-0 |
Physikalische Beschreibung |
Hydrochloric acid, solution is a colorless watery liquid with a sharp, irritating odor. Consists of hydrogen chloride, a gas, dissolved in water. Sinks and mixes with water. Produces irritating vapor. (USCG, 1999) Hydrogen chloride, anhydrous appears as a colorless gas with a sharp, pungent odor. Fumes strongly in moist air. Nonflammable. Corrosive to metals and tissues and irritating to the eyes and respiratory system. Heavier than air. Long-term inhalation of low concentrations or short-term inhalation of high concentrations has adverse health effects. Prolonged exposure to fire or intense heat may result in the violent rupture and rocketing of the container. Used in the manufacture of rubber, pharmaceuticals, chemicals, and in gasoline refining and metals processing. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 0.77 ppm Source/use/other hazard: Ore, other metal refining/cleaning; food/pickling; petroleum; corrosive liq. Hydrogen chloride, refrigerated liquid appears as a colorless liquid with a sharp, pungent odor. Vapors are heavier than air. Long-term inhalation of low concentrations of vapors or short-term inhalation of high concentrations has adverse health effects. Exposure of the container to intense heat may cause its violent rupture and rocketing. GasVapor; GasVapor, Liquid; Liquid; WetSolid Clear, colourless or slightly yellowish, corrosive liquid having a pungent odour Solid COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR. Colorless to slightly yellow gas with a pungent, irritating odor. Colorless to slightly yellow gas with a pungent, irritating odor. [Note: Shipped as a liquefied compressed gas.] |
Piktogramme |
Corrosive; Acute Toxic |
Haltbarkeit |
Stable under recommended storage conditions. Hydrochloric acid has high thermal stability. |
Löslichkeit |
82.3 g/100 g at 32° F (NTP, 1992) 67 % at 86° F (NIOSH, 2016) Soluble in water and in ethanol Solubility in water, 82.3 g/100 g water at 0 °C; 67.3 g/100 g water at 30 °C; 63.3 g/100 g water at 40 °C; 59.6 g/100 g water at 50 °C; 56.1 g/100 g water at 60 °C Solubility in methanol: 54.6 g/100 g solution at -10 °C; 51.3 g/100 g solution at 0 °C; 47.0 g/100 g solution at 20 °C; 43.0 g/100 g solution at 30 °C; solubility in ethanol: 45.4 g/100 g solution at 0 °C; 42.7 g/100 g solution at 10 °C; 41.0 g/100 g solution at 20 °C; 38.1 g/100 g solution at 30 °C; solubility in ether: 37.52 g/100 g solution at -10 °C; 35.6 g/100 g solution at 0 °C; 24.9 g/100 g solution at 20 °C; 19.47 g/100 g solution at 30 °C Solubility in water, g/100ml at 30 °C: 67 (moderate) (86°F): 67% |
Synonyme |
hydrochloricacid; hydrogenchloride; Muriaticacid; 7647-01-0; Chlorohydricacid; Acidechlorhydrique; chlorane; Chlorwasserstoff; Spiritsofsalt; Hydrogenchloride(HCl); Anhydroushydrochloricacid; Hydrochloricacidgas; Chloorwaterstof; Chlorowodor; Aqueoushydrogenchloride; Marineacid; (36cl)hydrogenchloride; Acidocloridrico; BowlCleaner; Spiritofsalt; chlorured'hydrogene; 4-DBowlSanitizer; Chlorowodor[Polish]; EmulsionBowlCleaner; CaswellNo.486 |
Dampfdichte |
1.268 (EPA, 1998) (Relative to Air) 1.268 (Air = 1.000) Relative vapor density (air = 1): 1.3 1.27 |
Dampfdruck |
413.6 mm Hg (USCG, 1999) 32452 mm Hg at 70 °F ; 760 mm Hg at -120.6° F (NTP, 1992) 40.5 atm (NIOSH, 2016) 35,424 mm Hg at 25 °C 40.5 atm |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















